molecular formula C15H17NO B13157838 4-[3-(4-Aminophenyl)propyl]phenol

4-[3-(4-Aminophenyl)propyl]phenol

Cat. No.: B13157838
M. Wt: 227.30 g/mol
InChI Key: IPCUDGMAERGVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Aminophenyl)propyl]phenol is an organic compound that features both an amino group and a phenolic hydroxyl group

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Aminophenyl)propyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Aminophenyl)propyl]phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(4-aminophenyl)propyl]phenol

InChI

InChI=1S/C15H17NO/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,17H,1-3,16H2

InChI Key

IPCUDGMAERGVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.